N-(2-Cyanoethyl)-N-propan-2-ylthiourea
Description
N-(2-Cyanoethyl)-N-propan-2-ylthiourea is a thiourea derivative characterized by a thiourea core (N–C(=S)–N) substituted with a 2-cyanoethyl group and an isopropyl (propan-2-yl) group. Its molecular formula is C₇H₁₂N₃S, with a molecular weight of 170.26 g/mol. The compound’s structure combines the electron-withdrawing cyano (–CN) group and the sterically bulky isopropyl substituent, which influence its physicochemical and biological properties. Thioureas are widely studied for their roles in coordination chemistry, heterocyclic synthesis, and biological activities, such as antimicrobial and antitumor effects .
Applications of this compound may include use as an intermediate in agrochemical or pharmaceutical synthesis, though specific industrial uses require further documentation .
Properties
CAS No. |
59670-01-8 |
|---|---|
Molecular Formula |
C7H13N3S |
Molecular Weight |
171.27 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-1-propan-2-ylthiourea |
InChI |
InChI=1S/C7H13N3S/c1-6(2)10(7(9)11)5-3-4-8/h6H,3,5H2,1-2H3,(H2,9,11) |
InChI Key |
BSRQFDOMTIMJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC#N)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N-propan-2-ylthiourea typically involves the reaction of isopropylamine with 2-cyanoethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanoethyl)-N-propan-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The cyanoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-(2-Cyanoethyl)-N-propan-2-ylthiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of N-(2-Cyanoethyl)-N-propan-2-ylthiourea involves its interaction with specific molecular targets. The cyanoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Thiourea Derivatives
Substituent Impact:
- Cyanoethyl (–CH₂CH₂CN): Increases polarity and reactivity due to the electron-withdrawing –CN group, enhancing solubility in polar solvents and participation in nucleophilic reactions .
- Aromatic Groups (e.g., furoyl, pyridyl): Stabilize resonance structures and enable π-π interactions, critical in coordination chemistry and crystal packing .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The cyanoethyl group in the target compound likely enhances solubility in polar solvents like DMF or acetonitrile compared to purely alkyl-substituted thioureas.
- Aromatic thioureas (e.g., N-furoyl derivatives) exhibit higher melting points due to rigid structures and extensive H-bonding networks .
Market and Regulatory Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
